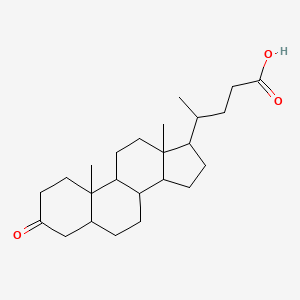

3-Ketocholanic acid

Description

Properties

Molecular Formula |

C24H38O3 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

4-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27) |

InChI Key |

KIQFUORWRVZTHT-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation of 3 Ketocholanic Acid

Pathways of Hepatic Bile Acid Synthesis Leading to Ketocholanic Intermediates

The liver employs two primary pathways for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov Both pathways involve a series of enzymatic reactions that modify the steroid nucleus and shorten the side chain of cholesterol. nih.govgallmet.hu

In the classic pathway , which accounts for the majority of bile acid synthesis, the initial and rate-limiting step is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one. nih.gov This intermediate is a crucial branch point. Further enzymatic modifications, including 12α-hydroxylation for cholic acid synthesis, occur on the steroid nucleus before the side chain is oxidized and cleaved. nih.govgoogle.com It is during these modifications that hydroxyl groups at various positions, including C-3, can be oxidized to form keto groups, leading to the formation of ketocholanic intermediates. mdpi.comnih.gov For instance, the oxidation of the 3α-hydroxyl group of a cholanic acid precursor would yield a 3-keto derivative.

The alternative pathway is initiated by the hydroxylation of the cholesterol side chain by sterol 27-hydroxylase (CYP27A1). nih.govfrontiersin.org This is followed by modifications to the steroid nucleus. nih.gov While this pathway primarily produces chenodeoxycholic acid, it also involves intermediates that can be oxidized to form keto-bile acids. frontiersin.org Studies have identified 7α,12α-dihydroxy-3-oxo-4-cholenoic acid and its 5β-reduced form as major potential precursors in an alternative pathway to cholic acid, highlighting the role of 3-keto intermediates. nih.gov

Enzymatic Conversions in Mammalian Tissues

The transformation of hydroxylated bile acids to their keto forms is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDs). google.commdpi.com These enzymes are critical in the metabolism and interconversion of steroids, including bile acids. mdpi.commdpi.com

The conversion of a hydroxyl group to a ketone is an oxidation reaction. mdpi.comnih.gov In the context of bile acid metabolism, HSDs catalyze the reversible oxidation of the hydroxyl groups at positions C-3, C-7, and C-12 of the steroid nucleus. mdpi.commdpi.com This process is crucial for the epimerization of hydroxyl groups, which involves a stereospecific oxidation followed by a stereospecific reduction of the resulting oxo (keto) group. mdpi.com The formation of 3-ketocholanic acid is a direct result of the oxidation of the 3-hydroxyl group of a cholanic acid molecule. acs.org

Hydroxysteroid dehydrogenases exhibit remarkable regioselectivity, meaning they act on specific hydroxyl groups on the steroid molecule. mdpi.comresearchgate.net For example, 3α-HSD specifically acts on the hydroxyl group at the C-3 position with an alpha orientation, while 7α-HSD and 12α-HSD act on the C-7 and C-12 positions, respectively. google.commdpi.com This specificity is determined by the enzyme's active site structure, which accommodates the substrate in a precise orientation for catalysis. researchgate.net The reactivity of the different hydroxyl groups on the cholane (B1240273) skeleton can vary, with some studies suggesting the order of reactivity to be C-7 > C-12 > C-3. mdpi.com However, the formation of 3-dehydrocholic acid (a 3-keto derivative) has been observed as a significant product in some oxidation studies. mdpi.com

The regioselective oxidation of bile acids can also be achieved through chemical methods, further highlighting the differential reactivity of the hydroxyl groups. nih.govscilit.com

The enzymes involved in bile acid synthesis and modification are distributed across different subcellular compartments, including the endoplasmic reticulum (ER), mitochondria, and cytosol. nih.govgallmet.huexplorationpub.com Hydroxysteroid dehydrogenases, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), have been found in both the endoplasmic reticulum and mitochondria. mdpi.com Specifically, 17β-hydroxysteroid dehydrogenase type 11 (17β-HSD11), which is involved in steroid metabolism, has been localized to the endoplasmic reticulum and lipid droplets in liver cells. nih.gov Similarly, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) is predominantly expressed in the liver and is associated with lipid droplets. mdpi.comfrontiersin.orgresearchgate.net This subcellular compartmentalization allows for the coordinated and regulated processing of bile acid intermediates. The microsomal fraction of liver homogenates, which is rich in endoplasmic reticulum vesicles, is a key site for many of the enzymatic reactions in bile acid synthesis, including the activity of HSDs. mdpi.comfrontiersin.org

Data Tables

Table 1: Key Enzymes in Bile Acid Synthesis and their Localization

| Enzyme | Function | Subcellular Localization |

| Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting enzyme in the classic pathway | Endoplasmic Reticulum |

| Sterol 27-hydroxylase (CYP27A1) | Initiates the alternative pathway | Mitochondria |

| 3β-hydroxysteroid dehydrogenase (HSD3B7) | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one | Endoplasmic Reticulum |

| Hydroxysteroid dehydrogenases (HSDs) | Oxidation of hydroxyl groups to ketones | Endoplasmic Reticulum, Mitochondria, Cytosol |

| 17β-hydroxysteroid dehydrogenase 11 (17β-HSD11) | Steroid metabolism | Endoplasmic Reticulum, Lipid Droplets |

| 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) | Steroid metabolism | Lipid Droplets |

Microbial Metabolism and Biotransformation of 3 Ketocholanic Acid in Gut Ecosystems

Role of Intestinal Microbiota in 3-Ketocholanic Acid Formation

The journey of this compound begins with primary bile acids, namely cholic acid and chenodeoxycholic acid, which are synthesized in the liver and secreted into the intestine. Here, they encounter a dense and diverse microbial community capable of a wide array of biotransformations. jnmjournal.orgasm.org The formation of this compound is a direct result of microbial oxidation of the 3α-hydroxyl group present on the steroid nucleus of primary bile acids. asm.orgasm.org This dehydrogenation reaction is a critical step in the broader pathway of secondary bile acid synthesis, effectively converting a primary bile acid into a keto-bile acid intermediate. jnmjournal.orgnih.gov This transformation is not a random occurrence but a specific metabolic function attributed to a range of gut bacteria, setting the stage for further modifications that significantly alter the biological activity of these molecules.

Characterization of Microbial Enzymatic Pathways

The biotransformation of bile acids, including the formation of this compound, is orchestrated by a suite of microbial enzymes. These enzymatic pathways are crucial in diversifying the chemical structure and function of the bile acid pool.

At the heart of this compound formation is the activity of hydroxysteroid dehydrogenases (HSDHs). jnmjournal.orgasm.org Specifically, 3α-HSDHs catalyze the reversible oxidation of the 3α-hydroxyl group of bile acids to a 3-oxo group, yielding compounds like this compound. asm.orgfrontiersin.org This enzymatic activity is widespread among various bacterial phyla in the gut, including Firmicutes, Bacteroidetes, and Actinobacteria. asm.orgbiorxiv.org Genera such as Clostridium, Ruminococcus, and Collinsella have been shown to possess potent 3α-HSDH activity, capable of transforming primary bile acids into their 3-oxo counterparts. asm.orgdovepress.com For instance, studies have demonstrated that strains of Ruminococcus can efficiently convert cholic acid, chenodeoxycholic acid, and deoxycholic acid into their corresponding 3-oxo bile acids. asm.org

The formation of this compound is also an integral step in the multi-step 7α-dehydroxylation pathway, which leads to the production of major secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). unl.edubiorxiv.org This pathway is primarily carried out by a limited number of gut bacteria, predominantly from the Clostridium genus, which harbor the bile acid inducible (bai) operon. unl.eduasm.org

The process begins with the activity of a 3α-HSDH, encoded by the baiA gene, which generates the 3-oxo intermediate. frontiersin.orgasm.org Subsequently, the rate-limiting step is catalyzed by 7α-dehydratase (encoded by baiE), which removes the 7α-hydroxyl group. unl.edunih.gov Other enzymes in the bai operon, such as those encoded by baiCD, baiF, and baiH, are involved in further reduction and modification steps to ultimately produce stable secondary bile acids. frontiersin.orgbiorxiv.org Therefore, this compound exists as a crucial, albeit transient, metabolite within this important metabolic cascade.

Table 1: Key Microbial Enzymes in this compound Metabolism

| Enzyme | Gene (example) | Function | Bacterial Genera Examples |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | baiA | Oxidation of the 3α-hydroxyl group to a 3-oxo group, forming this compound. frontiersin.orgasm.org | Clostridium, Ruminococcus, Collinsella, Bacteroides jnmjournal.orgasm.org |

| 7α-Dehydratase | baiE | Removes the 7α-hydroxyl group from the bile acid core, a rate-limiting step in 7α-dehydroxylation. unl.edunih.gov | Clostridium unl.edunih.gov |

| NADH:flavin oxidoreductase | baiCD, baiH | Involved in the reduction steps following 7α-dehydration. biorxiv.orgasm.org | Clostridium biorxiv.orgasm.org |

| Bile acid-CoA ligase | baiB | Conjugation of bile acids to Coenzyme A, an early step in the 7α-dehydroxylation pathway. asm.org | Clostridium asm.org |

| Bile acid-CoA transferase | baiF | Hydrolysis of the Coenzyme A conjugate. asm.org | Clostridium asm.org |

Metabolite Correlations with Specific Microbial Genera (e.g., Lactobacillus, Ruminococcus, Bifidobacterium)

The abundance of this compound in the gut has been linked to the presence and abundance of specific microbial genera. These correlations, identified through metabolomic and microbiome studies, provide insights into the key bacterial players in bile acid metabolism.

Lactobacillus : Several studies have reported a positive correlation between the abundance of Lactobacillus and the levels of this compound. researchgate.netnih.govmdpi.com This suggests that members of this genus may contribute to its production or are associated with an intestinal environment where this compound formation is favored. nih.govmdpi.com

Ruminococcus : The genus Ruminococcus has been shown to have a strong positive correlation with this compound. dovepress.comnih.gov This is consistent with the known ability of Ruminococcus species to possess hydroxysteroid dehydrogenase enzymes necessary for the formation of keto-bile acids. asm.orgdovepress.com In fact, some studies have directly validated the ability of Ruminococcus gnavus and Ruminococcus luti to generate this compound in culture. imperial.ac.uk

Bifidobacterium : In contrast to Lactobacillus and Ruminococcus, studies have demonstrated a negative correlation between the abundance of Bifidobacterium and the levels of this compound. dovepress.com This suggests that Bifidobacterium may not be a primary producer of this metabolite and might even be associated with a gut environment that is less conducive to its formation. dovepress.com

Table 2: Correlation of Specific Microbial Genera with this compound

| Microbial Genus | Correlation with this compound | Supporting Evidence |

| Lactobacillus | Positive | Spearman's correlation analysis in studies on diabetic mice showed a positive association. nih.govmdpi.com |

| Ruminococcus | Positive | Spearman's rank correlation in a study on ulcerative colitis patients showed a positive correlation. dovepress.com This is supported by the widespread presence of HSDH enzymes in this genus. dovepress.com |

| Bifidobacterium | Negative | A study on ulcerative colitis patients demonstrated a negative correlation with this compound levels. dovepress.com |

Molecular Interactions and Cellular Signaling Modulations by 3 Ketocholanic Acid

Investigation of Protein Binding Affinities and Specificity (e.g., Human Serum Albumin)

Research on the binding of various keto and hydroxy bile salts to HSA has revealed that keto bile salts, such as cholanate-3-one (a monoketo bile salt), can quench the intrinsic fluorescence of albumin. nih.gov This phenomenon suggests that the tryptophan residue (Trp-214) within HSA is accessible to these keto bile salts, indicating a close interaction. nih.gov The binding of keto bile salts to HSA has been characterized by a single population of binding sites. nih.gov

Bile acids have been proposed to bind to a novel binding site on human serum albumin, with secondary binding sites potentially corresponding to Sudlow's site I. nih.gov The binding affinity of these compounds to HSA is influenced by the nature and position of substituents on the steroid nucleus. nih.gov For instance, the substitution of a hydroxyl group with an oxo group at the C3 position can significantly impact the binding interaction. nih.gov

The amino acids within HSA that have been identified as playing a role in the interaction with bile salts include lysine (B10760008) residues (specifically Lys-195 and Lys-225), several arginine residues, histidine-146, and tyrosine-411. nih.gov The specific involvement of these residues can vary depending on the polar groups present on the bile salt molecule. nih.gov

Table 1: Binding Affinity of a Keto Bile Salt with Human Serum Albumin

| Compound | Association Constant (Ka) (M⁻¹) |

|---|

Data sourced from a study on the binding of keto- and hydroxy-disubstituted bile salts to human serum albumin. nih.gov

Modulation of Nuclear Receptors and Signaling Pathways

Bile acids are now recognized as important signaling molecules that exert their effects by activating various nuclear receptors. nih.govphysiology.org This activation leads to the regulation of a wide array of genes involved in metabolic processes. nih.govnih.gov 3-Ketocholanic acid, as a metabolite of lithocholic acid, is implicated in these signaling cascades.

The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is known to be activated by bile acids, including lithocholic acid (LCA) and its metabolite, this compound. nih.gov This interaction positions this compound as a physiological ligand for VDR, alongside the classical activator, 1α,25-dihydroxyvitamin D3. nih.govmdpi.comnih.gov

The activation of VDR by these bile acids leads to the induction of target genes, such as those encoding for cytochrome P450 enzymes, specifically CYP3A. nih.gov This enzyme family is involved in the metabolism of xenobiotics and the bile acids themselves. nih.gov The binding of LCA to the VDR ligand-binding domain has been studied, and while its potency is lower than that of 1α,25-dihydroxyvitamin D3, it demonstrates that non-steroidal molecules can act as VDR agonists. mdpi.comacs.org Chemical modifications of the LCA structure have been shown to dramatically increase VDR agonistic activity, highlighting the potential for developing selective VDR modulators based on the bile acid scaffold. acs.orgresearchgate.netacs.org

Beyond the Vitamin D Receptor, bile acids have been identified as ligands for several other nuclear receptors, thereby influencing a broad spectrum of metabolic pathways. nih.govoup.com These receptors act as sensors for bile acid levels and play a crucial role in maintaining metabolic homeostasis. nih.gov

Pregnane (B1235032) X Receptor (PXR): PXR is another nuclear receptor that can be activated by bile acids. Specifically, lithocholic acid has been shown to be an agonist of PXR. researchgate.net PXR is involved in the detoxification of xenobiotics and endogenous compounds.

Constitutive Androstane Receptor (CAR): Bile acids can also indirectly activate CAR, which, similar to PXR, plays a role in the clearance of various substances from the body. nih.gov

The activation of these nuclear receptors by bile acids underscores their complex role as signaling molecules that extend far beyond their function in digestion. nih.govphysiology.org

Biological and Pathophysiological Roles of 3 Ketocholanic Acid

Contribution to Metabolic Regulation in Host Physiology

3-Ketocholanic acid, a secondary bile acid metabolite, is increasingly recognized for its role in modulating host metabolism. acs.org Produced from the primary bile acid cholic acid through microbial action in the gut, it acts as a signaling molecule that influences key metabolic pathways. asm.orgjournals.co.za Bile acids in general are crucial for lipid digestion and the absorption of fat-soluble vitamins, and they also function as hormones that regulate lipid, glucose, and energy metabolism through nuclear receptors. acs.orgsemanticscholar.org

This compound, a metabolite of lithocholic acid (LCA), plays a role in lipid and drug metabolism through its interaction with nuclear receptors. tandfonline.commdpi.com It is known to be an activator of the Vitamin D Receptor (VDR). mdpi.comtandfonline.com The activation of VDR by bile acids like LCA and its metabolites induces the expression of CYP3A enzymes, which are critical for metabolizing drugs and secondary bile acids. mdpi.com This interaction suggests a role for this compound in detoxification and the regulation of lipid homeostasis. acs.org

Research has also indicated that dietary choices can influence the levels of this compound. A study highlighted that a high-fiber, low-fat diet can lead to an increase in the fecal levels of this compound, suggesting a link between diet, microbial metabolism, and the production of this specific bile acid. researchgate.net

This compound is implicated in the regulation of glucose metabolism and has been associated with the pathogenesis of Type 2 Diabetes Mellitus (T2DM) and insulin (B600854) resistance. mdpi.com While some bile acids are considered therapeutic agents for metabolic diseases like diabetes, the specific role of this compound is complex. semanticscholar.orgmdpi.com

In a study involving diabetic mice, treatment with Phellinus igniarius polysaccharides, which improved hyperglycemia, resulted in significantly increased levels of this compound. mdpi.com In this context, the elevated levels of the compound were associated with improved glucose homeostasis, demonstrating a potential modulatory role. mdpi.com

Involvement in Gastrointestinal Function and Microbiome Modulation

As a product of microbial metabolism, this compound is intrinsically linked to the function and composition of the gut microbiome. nih.gov Its presence and concentration can both influence and be influenced by the gut's microbial inhabitants.

The formation of this compound is directly tied to gut bacteria. Early research identified that enzymes from enteric bacteria like Escherichia freundii can catalyze the conversion of 3α-hydroxy bile acids into 3-keto forms, such as this compound. asm.org More recent studies have noted that bacteria from the genus Psychrobacter are also known producers of ketocholanic acids. researchgate.netmdpi.com

Specific correlations between this compound and certain bacterial genera have been observed. For instance, a positive correlation has been found with the abundance of Lactobacillus. mdpi.com Another study on ulcerative colitis patients found a positive correlation between Ruminococcus and this compound, while a negative correlation was seen with Bifidobacterium. semanticscholar.orgdovepress.com

Furthermore, the administration of other bile acids can alter its levels. In a mouse study, treatment with ursodeoxycholic acid (UDCA) led to significantly higher concentrations of this compound in the cecum, highlighting the interconnectedness of the bile acid pool and microbial activity. biorxiv.org Its presence was also noted in rats fed lithocholic acid, reinforcing that certain bile acids can influence the composition of the gut microflora. nih.gov

The role of bile acids in regulating microbial behavior extends to biofilm formation, a key strategy for bacterial survival in the gut. However, not all bile acids have the same effect. Research on the gut symbiont Bacteroides thetaiotaomicron demonstrated that while the secondary bile acid lithocholic acid (LCA) is a potent inducer of biofilm formation, its derivative, 3-oxo-LCA, failed to cause a similar upregulation. biorxiv.orgbiorxiv.org This finding indicates a high degree of specificity in how different bile acid species regulate microbial processes like biofilm formation.

Association with Disease Pathogenesis

Dysregulation of bile acid metabolism is linked to a variety of diseases, and this compound has been specifically implicated in several pathological conditions. acs.org

Its association with metabolic disorders includes a role in the pathogenesis of T2DM. mdpi.commdpi.com Beyond metabolic diseases, its levels have been studied in the context of inflammatory bowel disease (IBD). In patients with newly diagnosed ulcerative colitis (UC), significant differences in fecal bile acid profiles were observed between different ethnic groups. Fecal concentrations of this compound were found to be lower in South Asian patients compared to Caucasian patients. semanticscholar.orgdovepress.comuliege.be This finding suggests that variations in microbial metabolism, potentially influenced by genetics or environmental factors, could play a role in the predisposition to or manifestation of UC. semanticscholar.orgdovepress.com The compound has also been measured as part of the bile acid profile in studies of critically ill children, indicating its relevance in acute disease states. researchgate.net

Data Tables

Table 1: Research Findings on Metabolic and Gastrointestinal Roles of this compound

| Biological Role | Key Finding | Model / Context | Source |

|---|---|---|---|

| Glucose Homeostasis | Associated with the pathogenesis of T2DM and insulin resistance. Increased levels correlated with improved glucose homeostasis post-treatment. | Diabetic Mice | mdpi.com |

| Lipid Metabolism | Activates Vitamin D Receptor (VDR), which regulates genes involved in lipid and drug metabolism (e.g., CYP3A). | Biochemical Studies | mdpi.comtandfonline.com |

| Gut Microbiota Interaction | Positively correlated with Lactobacillus and Ruminococcus; negatively correlated with Bifidobacterium. | Mice / Human UC Patients | mdpi.comsemanticscholar.orgdovepress.com |

| Microbial Biofilm Formation | A related compound, 3-oxo-LCA, did not induce biofilm formation in Bacteroides thetaiotaomicron, unlike its precursor LCA. | In Vitro Bacterial Culture | biorxiv.orgbiorxiv.org |

| Disease Pathogenesis (UC) | Fecal levels were lower in South Asian ulcerative colitis patients compared to Caucasian patients. | Human Ulcerative Colitis Patients | semanticscholar.orgdovepress.comuliege.be |

| Dietary Influence | A high-fiber, low-fat diet was found to increase fecal levels of the compound. | Human Dietary Intervention | researchgate.net |

Contribution to Ulcerative Colitis Etiology and Progression

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon. ucl.ac.ukekb.eg The etiology of UC is complex, involving genetic predisposition, environmental factors, and alterations in the gut microbiota and their metabolites. ucl.ac.ukfrontiersin.org Emerging evidence suggests that bile acids, including this compound, may play a role in the pathogenesis of UC.

In a study involving a mouse model of UC, levels of this compound were significantly decreased in the feces of mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. frontiersin.org However, treatment with an antimicrobial peptide, KT2, which alleviated UC symptoms, led to a significant increase in this compound levels, bringing them closer to those of healthy controls. frontiersin.org This finding suggests that alterations in the gut metabolome, specifically the reduction of certain bile acids, are associated with UC, and that restoring these levels may be part of a therapeutic mechanism.

Furthermore, a study on a cohort of newly diagnosed UC patients found lower levels of four secondary bile acids, including this compound, in a specific patient subgroup. uliege.be This observation in human subjects further supports the potential involvement of altered bile acid profiles in the development or progression of UC.

The gut microbiota is a key player in the conversion of primary bile acids to secondary bile acids. semanticscholar.org Dysbiosis, an imbalance in the gut microbial community, is a hallmark of IBD. ucl.ac.uk The altered levels of this compound observed in UC are likely linked to these changes in the gut microbiota.

Table 2: Research Findings on this compound in Ulcerative Colitis

| Research Focus | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Mouse Model of UC | Fecal levels of this compound were decreased in UC mice and restored by a therapeutic peptide. | Suggests that reduced this compound is a feature of UC and its restoration may be beneficial. | frontiersin.org |

Manifestations in Azotaemic Conditions and Diarrhea Pathogenesis

Azotemia, a condition characterized by abnormally high levels of nitrogen-containing compounds in the blood, is often associated with kidney dysfunction. nih.gov Patients with azotemia can experience a range of gastrointestinal symptoms, including diarrhea. nih.gov Studies have investigated the role of bile acids in the pathogenesis of uremic diarrhea.

In a study of patients with varying degrees of azotemia, unusual bile acids, including 3-hydroxy-7-keto-cholanic acid, were detected in the intestinal aspirates. nih.gov While this is not this compound itself, it points to a broader disturbance in bile acid metabolism in azotemic states. The presence of these atypical bile acids, in conjunction with other changes in the bile acid profile, was correlated with the symptom of diarrhea in these patients. nih.gov This suggests that an abnormal intestinal bile acid distribution may contribute to the pathogenesis of diarrhea in individuals with azotemia. nih.gov

Diarrhea, in a more general context, can be influenced by bile acids. acs.orgresearchgate.net Bile acids are known to affect intestinal motility and fluid secretion. researchgate.net While the direct role of this compound in most forms of diarrhea is not extensively documented, its presence as a microbially modified bile acid places it within the complex interplay of factors that regulate intestinal function. semanticscholar.org The formation of this compound from primary bile acids is a process carried out by intestinal bacteria. asm.orgnih.gov

Table 3: Research Findings on this compound in Azotemia and Diarrhea

| Research Focus | Key Finding | Implication | Reference(s) |

|---|

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-7-keto-cholanic acid |

| Cholanic acid |

| Deoxycholic acid |

| G-CDCA-3S |

| G-UDCA-3S |

| Glycoursodeoxycholic acid |

| Isolithocholic acid |

| Lithocholic acid |

| Taurochenodeoxycholic acid |

| Ursodeoxycholic acid |

| 12-Dehydrocholic acid |

| 23-Nor,5ß-Cholanic acid 3α-,12α-diol |

| 3,12-Diketocholanic acid |

| 3α-Hydroxy,12-Ketolithocholic acid |

| 3α-Hydroxy,6-,7-Diketo-Cholanic acid |

| 5ß-Cholanic acid 3ß-,12α-diol |

| Chenodeoxycholic acid |

| Cholic acid |

| Glycochenodeoxycholic acid |

| Taurocholic acid |

| Taurohyocholic acid |

| Dehydrocholic acid |

| 3β-hydroxy-7,12-diketocholanic acid |

| 3β-hydroxycholanic acid |

| Δ⁵-3β-hydroxycholenic acid |

| Δ⁴-3-ketocholenic acid |

| Hyodeoxycholic acid |

| Methyl Δ⁵-3β-acetoxy-7-ketocholenate |

| α-muricholic acid |

| Tauro-β-muricholic acid |

| 3,7-dihydroxy-12-ketocholanic acid |

| 3(β)-hydroxy-7,12-diketocholanic acid |

| 12-hydroxy-3-ketocholanic acid |

| Dihydroxycholanic acid |

| Dihydroxy-7-ketocholanic acid |

| Glycodeoxycholic acid |

| 3-Keto-6(β)-hydroxycholanic acid |

| 3(α)-hydroxy-6-ketocholanic acid |

| 5B-cholanic acid-3a, 6a-diol-7-one |

Synthetic Chemistry and Derivatization Strategies for 3 Ketocholanic Acid

Methods for Chemical Synthesis of 3-Ketocholanic Acid

The chemical synthesis of this compound often relies on the selective oxidation of hydroxyl groups present in precursor bile acids.

A primary method for synthesizing this compound involves the oxidation of lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), which possesses a hydroxyl group at the C-3 position. This transformation converts the hydroxyl functionality into a ketone.

Various oxidizing agents can be employed for the selective oxidation of hydroxyl groups within the steroid scaffold of bile acids. These include:

Chromic acid nih.gov

N-bromosuccinimide (NBS) researchgate.net

o-Iodoxybenzoic acid (IBX) researchgate.net

Pyridinium chlorochromate (PCC) researchgate.net

Sodium hypochlorite (B82951) (NaClO) researchgate.net

Ceric ammonium (B1175870) nitrate (B79036) (CAN) in conjunction with sodium bromate (B103136) (NaBrO₃) researchgate.net

The reactivity of hydroxyl groups in bile acids can vary depending on their position. For instance, in cholic acid, the typical order of reactivity for oxidation is C-7 > C-12 > C-3. However, this order can be altered under specific conditions, such as catalytic oxidation or Oppenauer oxidation, where the C-3 hydroxyl group may be preferentially oxidized first. researchgate.net Chlorine has also been identified as a valuable oxidizing agent for converting hydroxylated bile acids into their ketonic counterparts on a larger scale, with selective oxidation achievable by controlling the amount of chlorine used. google.com

Stereochemical control is crucial in the synthesis of steroid compounds like this compound. The reduction of 3-keto-5β-cholanoic acid, for example, can yield either lithocholic acid (3α-hydroxy) or isolithocholic acid (3β-hydroxy). The specific product obtained is dependent on factors such as the pH of the reaction medium and the coenzyme used (NADPH or NADH), indicating the influence of enzymatic or catalytic stereoselectivity. nih.gov

Preparation and Characterization of Novel Keto-Cholanic Acid Derivatives

Beyond direct synthesis, this compound and its related structures can be obtained from natural sources or modified to create novel functionalized analogues.

Marine bacteria have emerged as significant sources of diverse bile acid derivatives, including various ketocholanic acids.

Hasllibacter halocynthiae : This bacterium, specifically strain KME 002T isolated from marine ascidians, has been reported to produce several bile acid derivatives. Notable examples include 3,12-dihydroxy-7-ketocholanic acid and the novel 3,3,12-trihydroxy-7-ketocholanic acid. nih.govsemanticscholar.org These compounds were identified through techniques such as 2D-NMR and high-resolution fast atom bombardment mass spectrometry (HRFABMS). nih.gov

Psychrobacter sp. : Various strains of Psychrobacter sp., including those associated with marine sponges (e.g., Psychrobacter sp. SU137 and SU143), are known to produce bile acid metabolites. Among these, 12-hydroxy-3-ketocholanic acid has been isolated and characterized. nih.govfishersci.pt

These bacterial strains serve as biological factories for producing complex bile acid structures that may be difficult or costly to synthesize purely chemically.

Table 1: Keto-Cholanic Acid Derivatives Isolated from Marine Bacteria

| Compound Name | Source Organism | Key Structural Features |

| 3,12-dihydroxy-7-ketocholanic acid | Hasllibacter halocynthiae | Hydroxyl groups at C-3 and C-12, ketone at C-7. nih.gov |

| 3,3,12-trihydroxy-7-ketocholanic acid | Hasllibacter halocynthiae | Trihydroxyl groups at C-3 and C-12, ketone at C-7. nih.gov |

| 12-hydroxy-3-ketocholanic acid | Psychrobacter sp. | Hydroxyl group at C-12, ketone at C-3. fishersci.pt |

The ketone and carboxylic acid functionalities of this compound provide ample opportunities for the design and synthesis of functionalized analogues. General derivatization strategies include the transformation of hydroxyl and carboxyl groups into esters or amides. epa.gov Furthermore, oxo-compounds can be derivatized with nitrogen-containing compounds, such as hydrazines, to form azines. For example, new acyclic dimers of ketocholanic acids have been obtained through reactions with hydrazine. researchgate.net

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), bile acids including 3-hydroxy,7-ketocholanic acid are often derivatized using a two-step process involving oximation followed by silylation. This process enhances chromatographic separation and mass spectrometric detection. researchgate.net

Reactions with thio-compounds represent a specific and important strategy for derivatizing ketocholanic acids, particularly at the C-3 keto group. Thioglycollic acid (2-sulfanylacetic acid) is known to react with 3-keto-steroids, including 7,12-dihydroxy-3-ketocholanic acid, to yield 3,3-di(carboxymethylthio) derivatives. rsc.org This condensation reaction is considered a general method for 3-keto-steroids. rsc.org

A significant characteristic of these 3,3-dithio-compounds is their stability to dilute alkali, while treatment with dilute mineral acid can regenerate the original ketocholanic acid. rsc.org This reversible derivatization can be useful in synthetic pathways or for protection-deprotection strategies. Other thio-compounds, such as thiophenol and p-acetamidothiophenol, have also been observed to combine with 3,7,12-triketocholanic acid. rsc.org

Table 2: Derivatization Reactions with Thio-Compounds

| Keto-Steroid Reactant | Thio-Compound Reactant | Product Type | Reversibility |

| 7,12-dihydroxy-3-ketocholanic acid | Thioglycollic acid | 3,3-di(carboxymethylthio) derivative rsc.org | Regenerates original acid with dilute mineral acid rsc.org |

| 3,7,12-triketocholanic acid | Thioglycollic acid | 3,3-di(carboxymethylthio) derivative rsc.org | - |

| 3,7,12-triketocholanic acid | Thiophenol | 3,3-bisphenylthio derivative rsc.org | - |

| 3,7,12-triketocholanic acid | p-acetamidothiophenol | Sulfur-containing derivative rsc.org | - |

Design and Synthesis of Functionalized Analogues

Ketal Formation for Protecting Group Chemistry

Ketal formation is a crucial strategy in synthetic chemistry for protecting the carbonyl group of ketones, such as the C-3 ketone in this compound, during multi-step syntheses. This protection is essential to prevent undesired side reactions when other functional groups in the molecule are being manipulated. Ketals are stable under neutral to strongly basic conditions and can be selectively deprotected under acidic aqueous environments to regenerate the original ketone. guidetopharmacology.org, uni.lu, uni.lu

For this compound and its analogues, the formation of 3-dimethyl ketals in methanol (B129727) has been described. nih.gov, metabolomicsworkbench.org, lipidmaps.org This process's efficiency can be influenced by the pKa of the cholanic acids, indicating a dependence on the acidic nature of the molecule. nih.gov, metabolomicsworkbench.org The presence of hydroxyl groups at other positions, specifically C-7 or C-12, can significantly hinder the conversion of the 3-keto group to a ketal. lipidmaps.org

Common ketalization reagents include diols like ethylene (B1197577) glycol, which form cyclic ketals (dioxolanes). uni.lu, uni.lu The use of molecular sieves is often employed to remove water, thereby driving the equilibrium towards ketal formation. nih.gov This selective protection allows for subsequent chemical transformations on other parts of the bile acid structure, such as reduction of other oxo functionalities, without affecting the protected C-3 ketone. For instance, protecting the 3-keto group as a dimethyl ketal has enabled the preparation of 7α-, 12α-, 12β-hydroxy, and 7α,12α- and 7α,12β-dihydroxy-3-ketocholanoic acids through subsequent reduction of corresponding 7- and 12-oxo groups with sodium borohydride. nih.gov

Synthesis of Structural Isomers and Homologs

The synthesis of structural isomers and homologs of this compound involves various oxidative and reductive strategies, often starting from naturally occurring bile acids. These synthetic routes allow for the exploration of structure-activity relationships and the generation of novel compounds with potential biological applications.

One established method for preparing 3-hydroxy-12-ketocholanic acid, a related ketocholanic acid, involves the acylation of the 3-hydroxyl group of desoxycholic acid, followed by chromic acid oxidation of the 12-hydroxyl group and subsequent saponification. nih.gov Another approach utilizes the selective reduction of the 3-keto group in dehydrodesoxycholic acid. nih.gov Preferential oxidation of the 12-hydroxyl group in desoxycholic acid using chromic acid in acetic acid also yields 3-hydroxy-12-ketocholanic acid. nih.gov

The synthesis of other ketocholanic acid derivatives with ketones at different positions is also well-documented. For example, 3,6-dioxo-5α-cholan-24-oic acid can be synthesized through the oxidation of hydroxyl groups at positions 3 and 6 of cholanic acid backbones, often using strong oxidizing agents like potassium permanganate (B83412) in acidic media. nih.gov Regioselective oxidation of cholic acid with an aqueous solution of potassium dichromate in acetic acid, in the presence of sodium acetate (B1210297), yields 3α,12α-dihydroxy-7-keto-5β-cholanic acid (7-Ketodeoxycholic acid). nih.gov

The preparation of structural isomers, such as stereoisomeric 3,7,12-trihydroxy-5α-cholanic acids, has been achieved through reactions involving stereoselective reduction of C-12 ketones and C-3 ketones. wikipedia.org, nih.gov Furthermore, the Corey-Seebach reaction, which involves the reaction of an aldehyde or a ketone with 1,3-propane-dithiol, has been employed in the stereoselective synthesis of 20-epi cholanic acid derivatives. nih.gov, iarc.fr Esters of 3,7,12-triketocholanic acid have also been synthesized, indicating the versatility of these synthetic strategies. nih.gov

Chemical Degradation Pathways of this compound and Analogues

The chemical degradation pathways of this compound and its analogues are important for understanding their metabolic fate and for developing methods for their structural modification. These pathways often involve oxidative reactions of the steroid skeleton and degradation of the carboxylic acid side chain.

Bile acid degradation, in general, commences with oxidative reactions on the steroid A-ring and the breakdown of the C-24 carboxylic side chain before the complete cleavage of the steroid nucleus. citeab.com In biological systems, particularly within the intestine, microbial enzymes play a significant role in transforming bile acids. These transformations include the hydrolysis of conjugates, the oxidation of hydroxyl groups to ketones, the removal of the C-7 hydroxyl group, and the inversion of the 3α-hydroxyl group to the 3β position. nih.gov Notably, 3-hydroxy-12-ketocholanic acid is among the main faecal bile acids in humans, often appearing as a mixture of 3α- and 3β-hydroxy isomers. nih.gov

A proposed metabolic pathway in rat liver homogenate illustrates the conversion of Δ4-3-ketocholenic acid to lithocholic acid, with this compound serving as an intermediate. wikidata.org Chemical degradation can also be achieved through various laboratory methods. For instance, the side chain of bile acid derivatives can be degraded. The conversion of 11-oxo-lithocholic acid acetate to a 23-ketone can be achieved efficiently using various oxidizing agents such as ozone, sodium hypochlorite, hydrogen peroxide, or dinitrogen tetroxide. uni.lu Furthermore, aerial oxidation in the presence of an organic base and catalytic amounts of copper(II) salts can lead to the degradation of a keto-ester to a 20-ketone. uni.lu

The Wolff-Kishner reduction is a common method for reducing ketone groups to methylene (B1212753) groups, and it has been applied in the context of bile acid chemistry. For example, ursodeoxycholic acid can be prepared by reducing 3α,7β-dihydroxy-12-keto-5β-cholanic acid using the Wolff-Kishner method. nih.gov Direct chromic acid oxidation of cholic and deoxycholic acids can also result in the formation of 3-hydroxy-7,12-diketo- and 3-hydroxy-12-ketocholanic acid, respectively. mims.com Environmental bacteria also degrade bile salts through pathways involving Δ1,4- or Δ4,6-3-keto-structures of the steroid skeleton. uni.lu

Preclinical Investigations of 3 Ketocholanic Acid and Its Derivatives in Therapeutic Contexts

Mechanistic Exploration of Therapeutic Efficacy in Animal Models of Disease

Preclinical investigations have shed light on the therapeutic potential of 3-Ketocholanic acid, particularly in metabolic disorders. In studies involving diabetic mice, this compound, identified as a microbial metabolite, has been implicated in the pathogenesis of Type 2 Diabetes Mellitus (T2DM) and insulin (B600854) resistance. Treatment with Phellinus igniarius polysaccharides (SH-P) in T2DM mice significantly increased the levels of this compound, which was positively correlated with improvements in hyperglycemia symptoms and insulin sensitivity mdpi.com.

The observed increase in this compound levels following SH-P treatment was associated with a notable reduction in key diabetic markers:

| Parameter | Diabetic Group (Mean ± SD) | SH-P Treated Group (Mean ± SD) | p-value |

| This compound | 8.19 × 10⁻⁵ ± 7.54 × 10⁻⁵ | 3.33 × 10⁻⁴ ± 2.27 × 10⁻⁴ | < 0.05 |

| Blood Glucose (mg/dL) | (Not explicitly stated, but decreased by 33.60% at 800 mg/kg SH-P) | (Not explicitly stated) | < 0.001 |

| Insulin (µIU/mL) | (Not explicitly stated, but decreased by 32.56% at 800 mg/kg SH-P) | (Not explicitly stated) | < 0.001 |

| HbA1c (%) | (Not explicitly stated, but decreased by 43.80% at 800 mg/kg SH-P) | (Not explicitly stated) | < 0.001 |

| Insulin Sensitivity | 0.0026 ± 0.00031 | 0.0057 ± 0.00066 | < 0.001 |

| Data adapted from a study on Phellinus igniarius polysaccharides in diabetic mice mdpi.com. Note: Specific mean ± SD for blood glucose, insulin, and HbA1c in diabetic vs. SH-P treated groups were not provided in the snippet, only percentage changes. |

This suggests that this compound, potentially modulated by gut microbiota, plays a role in altering metabolic pathways relevant to diabetes, indicating its therapeutic relevance in such contexts mdpi.com.

Identification of Specific Molecular Targets for Intervention

This compound, a metabolite of lithocholic acid (PubChem CID: 9903), has been identified as a ligand for the Vitamin D Receptor (VDR; NR1I1) mdpi.complos.orgnih.gov. The activation of VDR by this compound plays a crucial role in inducing the expression of various enzymes involved in xenobiotic metabolism, notably CYP3A enzymes such as CYP3A4 mdpi.complos.org. This induction facilitates the catabolism of drugs and secondary bile acids mdpi.complos.org. Beyond CYP3A, VDR activation also upregulates the expression of other important xenobiotic metabolism enzymes and transporters, including multidrug resistance-associated protein 2 (MRP2; gene symbol, Abcc2), MRP3 (Abcc3), MRP4 (Abcc4), and sulfotransferase 2A1 plos.org.

While this compound is a VDR ligand, its interaction with the receptor can be modulated by other compounds. For instance, bufalin (B1668032), a cardiotonic steroid, has been shown to enhance VDR activation induced by bile acid ligands like this compound. This enhancement occurs not through direct binding of bufalin to VDR, but by modulating the interaction between VDR and its cofactors, such as steroid receptor coactivator-1 and nuclear receptor corepressor nih.gov.

Furthermore, this compound, along with lithocholic acid, has also been shown to activate the Pregnane (B1235032) X Receptor (PXR; NR1I2) at higher concentrations pnas.org. However, the physiological significance of PXR activation by these compounds might be limited to severe pathological states, as high concentrations could potentially lead to hepatic damage pnas.org.

Structure-Activity Relationship Studies for Therapeutic Lead Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound and its derivatives. Docking models comparing lithocholic acid and its metabolite, this compound (3-keto-LCA), with 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) indicate that these bile acids are accommodated less strongly within the VDR ligand binding pocket nii.ac.jp. This observation suggests that chemical modifications to the bile acid scaffold could enhance their agonistic activity towards VDR, providing a clear direction for therapeutic lead optimization nii.ac.jp.

General principles of bile acid hydrophobicity also contribute to SAR understanding. The number and position of hydroxyl or oxo groups on the steroid ring significantly influence their physiological properties, including receptor binding and interaction with proteins like albumin researchgate.net. For instance, increasing the polarity of the steroid ring by introducing additional hydroxyl groups can reduce the affinity of bile acids for albumin, with trihydroxy bile acids (e.g., Cholic acid, PubChem CID: 221493) binding less tightly than monohydroxy ones researchgate.netpsu.edu. This phenomenon was also observed with 3-hydroxy, 12-ketocholanic acid, where the presence of a keto group at C-12 and a hydroxyl group at C-3 influences its interaction with albumin psu.edu.

Beyond natural modifications, synthetic approaches have explored the derivatization of keto-steroids, including 3:7:12-triketocholanic acid (Dehydrocholic acid, PubChem CID: 244263). Reactions with thio-compounds like thioglycollic acid and p-acetamidothiophenol have yielded sulphur-containing steroid derivatives, some of which exhibited antibacterial action rsc.org. This highlights the potential for introducing specific functional groups to modulate biological activity and optimize therapeutic leads.

Antimicrobial Activities of Synthetic Derivatives

The antimicrobial properties of synthetic derivatives of this compound and related bile acids have been a subject of interest in medicinal chemistry. Early investigations explored "ketocholanic acid thiocarbamic hydrazone" for its bacteriostatic properties, particularly in the context of pulmonary tuberculosis ebi.ac.uk. More broadly, dithiocarbamic acid derivatives, including those potentially derived from ketocholanic acids, have demonstrated in vitro antibacterial and antifungal activity against human pathogens ebi.ac.uk.

Further research into bile acid derivatives has led to the synthesis of antibacterial compounds containing basic groups rsc.orgscispace.com. Specifically, the condensation of thioglycollic acid with 3-keto-steroids, such as 3:7:12-triketocholanic acid, has been shown to produce sulphur-containing derivatives like 7:12-diketo-3:3-di(carboxymethylthio)cholanic acid, which possess antibacterial action rsc.org. Another example includes 3:7-diamino-12-keto-cholanic acid, noted for its antibacterial properties among synthetic bile salt derivatives scispace.com.

Recent advancements include the design and synthesis of cholic acid-based small molecular antimicrobial peptide mimics. Structure-activity relationship studies for these mimics indicate that the presence of a tryptophan moiety is crucial for high antibacterial activity. Furthermore, a minimum net charge of +2 is important for their antimicrobial efficacy nih.gov. Di-substituted analogues of these mimics have demonstrated high antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Compounds with an optimal net charge of +4 exhibited the most potent activity against P. aeruginosa nih.gov.

Beyond synthetic modifications, naturally occurring ketocholanic acid derivatives have also been identified with antimicrobial potential. For instance, 3,3,12-trihydroxy-7-ketocholanic acid has been isolated from marine bacteria associated with ascidians, highlighting the diverse biological activities, including antimicrobial properties, found within this class of compounds mdpi.comdntb.gov.ua.

Advanced Analytical Methodologies and Omics Approaches in 3 Ketocholanic Acid Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics, offering high sensitivity, selectivity, and broad coverage for the analysis of complex biological samples. For 3-Ketocholanic acid research, LC-MS is indispensable for both untargeted and targeted metabolomic profiling.

In untargeted metabolomics, LC-MS allows for the comprehensive detection of a wide range of metabolites, including this compound, without prior knowledge of their identities. This approach is crucial for discovering novel biomarkers and understanding global metabolic shifts in response to physiological changes or interventions. For instance, untargeted metabolomics using ultra-high-performance liquid chromatography coupled to a quadrupole-time-of-flight mass spectrometer (UHPLC-ESI-MS/MS) has been employed to profile bacterial metabolites, where 12-hydroxy-3-ketocholanic acid was identified as a significant node researchgate.net. Similarly, targeted metabolomics analysis by LC-MS has been performed to assess changes in bile acid levels, including this compound, in the context of conditions like type 2 diabetes mellitus (T2DM) and insulin (B600854) resistance pku.edu.cnthieme-connect.com. These studies often utilize specific LC-MS assays optimized for bile acid analysis, employing reverse-phase chromatography with C8 or C18 stationary phases thieme-connect.com.

The application of LC-MS in this compound research facilitates:

Identification and Quantification: Precise identification and relative or absolute quantification of this compound and its precursors or downstream metabolites in various biological matrices (e.g., plasma, urine, feces, tissue extracts).

Metabolic Pathway Elucidation: Tracing metabolic pathways by observing changes in related bile acids and their derivatives.

Biomarker Discovery: Identifying this compound as a potential biomarker for specific physiological states or diseases, such as its positive correlation with Lactobacillus abundance in studies related to hyperglycemia pku.edu.cn.

A summary of LC-MS applications in metabolomic profiling for bile acids, including this compound, is presented in the table below.

| LC-MS Application Area | Description | Key Findings/Relevance to this compound | References |

| Untargeted Metabolomics | Global profiling of metabolites in complex samples. | Identification of 12-hydroxy-3-ketocholanic acid in bacterial metabolomes. researchgate.net | researchgate.net |

| Targeted Metabolomics | Focused measurement of specific metabolites. | Assessment of this compound levels in T2DM and insulin resistance. pku.edu.cnthieme-connect.com | pku.edu.cnthieme-connect.com |

| Bile Acid Analysis | Optimized methods for bile acid extraction and detection. | Use of reverse-phase chromatography (C8/C18) for fecal bile acid analysis. thieme-connect.com | thieme-connect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the detailed structural elucidation of organic compounds, including complex molecules like this compound. It provides information about the number, type, and connectivity of atoms within a molecule, making it indispensable for confirming synthetic products, identifying natural isolates, and resolving structural ambiguities.

NMR spectroscopy's role in this compound research includes:

Confirmation of Structure: Verifying the precise chemical structure of synthesized or isolated this compound.

Identification of Derivatives: Elucidating the structures of novel metabolites or derivatives of this compound found in biological systems or microbial transformations.

Purity Assessment: Evaluating the purity of samples for research applications.

Chemoproteomic Strategies for Identifying Molecular Interactors

Chemoproteomic strategies represent an advanced approach to globally profile the cellular targets of small molecules, including bile acids. These methods utilize chemical probes, often clickable and photoreactive, in combination with quantitative mass spectrometry to identify proteins that directly interact with a compound of interest. While specific studies on this compound as a chemoproteomic probe are not extensively detailed, the methodology has been successfully applied to other bile acids, providing a framework for its potential application to this compound pku.edu.cnwalisongo.ac.idacs.orgpku.edu.cn.

A notable chemoproteomic strategy involves the design and synthesis of bile acid-based probes that can covalently bind to interacting proteins upon photoactivation (photoreactive group) and subsequently be enriched and identified via click chemistry (clickable tag) and quantitative mass spectrometry walisongo.ac.idacs.orgpku.edu.cn. This approach has led to the identification of over 600 bile acid-interacting proteins, including known receptors (e.g., FXR, TGR5), transporters, and biosynthetic enzymes, as well as numerous novel targets walisongo.ac.idacs.orgpku.edu.cn. These identified proteins are often enriched in functional pathways such as endoplasmic reticulum (ER) stress response and lipid metabolism, suggesting broad regulatory roles for bile acids walisongo.ac.idacs.orgpku.edu.cn.

Applying chemoproteomics to this compound would involve:

Probe Synthesis: Developing a clickable and photoreactive probe based on the this compound scaffold.

Cellular Labeling: Incubating cells or tissues with the probe to allow for interaction with target proteins.

Affinity Enrichment and Mass Spectrometry: Covalently linking the probe-bound proteins, enriching them, and identifying them through high-resolution mass spectrometry.

Bioinformatics Analysis: Analyzing the identified proteins to understand their functional pathways and biological implications.

This methodology can provide a comprehensive map of this compound's direct protein interactors, shedding light on its molecular mechanisms of action and its potential roles as a signaling molecule or in metabolic regulation.

Isotope Tracing and Turnover Kinetics in Metabolic Studies

The "gold standard" technique for determining bile acid synthesis and turnover in humans is the isotope dilution method. This involves administering a labeled bile acid (e.g., [¹⁴C]-cholic acid or [¹³C]-cholic acid) and then monitoring the decrease in its specific radioactivity or isotopic enrichment over time in biological samples like bile or serum researchgate.nettandfonline.commdpi.comcambridge.orgcambridge.org. This allows for the calculation of key kinetic parameters such as:

Pool Size: The total amount of a specific bile acid in the enterohepatic circulation.

Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced per unit of time.

Synthesis Rate: The rate at which the bile acid is newly synthesized.

Historically, these measurements were performed in bile samples, but advancements in mass spectrometry, such as gas chromatography/electron capture negative ion mass spectrometry (GC/ECN-MS), have enabled highly sensitive measurements from smaller serum samples, making the technique less invasive and applicable to a wider range of studies, including those in animal models tandfonline.com.

For this compound, isotope tracing could be employed to:

Determine its Metabolic Fate: Track how this compound is synthesized from precursors or metabolized into other compounds.

Quantify Turnover: Measure its pool size and turnover rate in various physiological or pathological conditions.

Investigate Microbial Contribution: Assess the role of gut microbiota in its formation or degradation, given that bile acids are extensively modified by intestinal bacteria pku.edu.cncambridge.org.

Advanced Statistical and Bioinformatics Approaches in Metabolomics Data Analysis

The large and complex datasets generated by LC-MS-based metabolomic profiling necessitate advanced statistical and bioinformatics approaches for meaningful interpretation. These tools help to reduce data dimensionality, identify patterns, and highlight significant metabolic changes. Key techniques include Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA), and Hierarchical Clustering.

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised multivariate statistical method that aims to maximize the separation between predefined groups by identifying variables (metabolites) that best explain the differences between these groups. It is particularly useful for classification and biomarker discovery. PLS-DA models provide insights into which metabolites contribute most to the observed group separation through loading plots and Variable Importance in Projection (VIP) values pku.edu.cncambridge.orgcambridge.orgdbc.wroc.pl. Studies have successfully used PLS-DA to indicate clear separation trends in metabolic clusters, with this compound often identified as a differentially expressed metabolite pku.edu.cncambridge.org.

Hierarchical Clustering: Hierarchical clustering is an unsupervised method used to group samples or metabolites based on their similarity. It creates a dendrogram, a tree-like diagram that illustrates the hierarchical relationships. In metabolomics, hierarchical clustering heatmaps are often employed to visualize patterns of metabolite abundance across different samples, allowing for the identification of co-regulated metabolites or distinct sample groups pku.edu.cncambridge.orgadventchembio.comnih.gov. This can reveal correlations between specific metabolites, such as this compound, and other biological factors like gut microbiota abundance pku.edu.cncambridge.org.

These statistical and bioinformatics tools are critical for:

Data Visualization: Providing clear visual representations of complex metabolomic data.

Biomarker Identification: Pinpointing specific metabolites, like this compound, that are significantly altered between experimental conditions.

Correlation Analysis: Exploring relationships between metabolites and other biological data (e.g., microbial composition, clinical parameters) pku.edu.cncambridge.org.

Table: Applications of Advanced Statistical Approaches in this compound Metabolomics

| Statistical Method | Purpose | Application in this compound Research | References |

| Principal Component Analysis (PCA) | Dimensionality reduction, visualization of data variance. | Distinguishing metabolic profiles between groups (e.g., diabetic vs. treated); assessing method repeatability. pku.edu.cncambridge.orgcambridge.orgdbc.wroc.pl | pku.edu.cncambridge.orgcambridge.orgdbc.wroc.pl |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised classification, identifying discriminating metabolites. | Showing clear separation trends between groups; identifying this compound as a differential metabolite. pku.edu.cncambridge.orgcambridge.orgdbc.wroc.pl | pku.edu.cncambridge.orgcambridge.orgdbc.wroc.pl |

| Hierarchical Clustering | Grouping similar samples or metabolites. | Visualizing changes in metabolite abundance; identifying correlations between this compound and gut microbiota. pku.edu.cncambridge.orgadventchembio.comnih.gov | pku.edu.cncambridge.orgadventchembio.comnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ketocholanic acid, and how do reaction conditions influence yield?

- Methodological Answer: The Wolff-Kishner reduction is a primary method, utilizing hydrazine and strong base (e.g., sodium ethoxide) under reflux to reduce ketones to hydrocarbons, achieving moderate yields (e.g., 8% as noted in historical protocols) . Alternative routes include hydrogenolysis of this compound diethyl thioacetal, requiring palladium-based catalysts and controlled hydrogen pressure to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid) and reaction time to balance yield and purity.

Q. What spectroscopic and chromatographic techniques are used to confirm the structure of this compound and its derivatives?

- Methodological Answer: Thin-layer chromatography (TLC) with silica gel plates and solvent systems like chloroform-methanol (9:1) can separate this compound from byproducts . Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) characteristic of the ketone group, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. For advanced validation, compare retention times and spectral data against authenticated reference standards.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Document precise stoichiometry, solvent purity, and reaction temperatures. For example, the Wolff-Kishner reduction requires anhydrous conditions and degassed solvents to prevent oxidation. Replicate protocols from peer-reviewed studies (e.g., Bernstein & Dorfman, 1948) and include detailed characterization data (e.g., melting points, optical rotation) to align with historical benchmarks .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer: Contradictions in NMR or mass spectrometry (MS) data may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals, and high-resolution MS (HRMS) to confirm molecular formulas. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable . For unresolved cases, replicate synthesis under varying conditions to isolate pure intermediates.

Q. What experimental strategies mitigate degradation of this compound in aqueous or biological matrices?

- Methodological Answer: Stabilize the compound by storing solutions in inert atmospheres (e.g., argon) and buffering at neutral pH to prevent keto-enol tautomerism. In biological studies, use protease inhibitors and low-temperature storage (-80°C) to reduce enzymatic degradation. Monitor stability via LC-MS at timed intervals and report degradation kinetics .

Q. How can researchers design assays to study the interaction of this compound with bile acid receptors?

- Methodological Answer: Employ competitive binding assays using radiolabeled ligands (e.g., ³H-taurocholic acid) and recombinant receptor proteins (e.g., FXR or TGR5). Measure displacement curves to calculate IC₅₀ values, and validate results with CRISPR-engineered receptor-null cell lines to confirm specificity. Include negative controls (e.g., lithocholic acid) to rule out nonspecific binding .

Methodological Best Practices

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, chromatograms, and statistical analyses (e.g., error bars for replicate experiments) in supplementary materials .

- Ethical Reproducibility : Disclose all modifications to published protocols and provide step-by-step workflows to enable replication. For biological studies, obtain ethics approvals for animal or human tissue use, as applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.